molecular formula C6H3ClIN3 B1428557 4-Chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine CAS No. 949558-30-9

4-Chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine

Cat. No. B1428557
CAS RN: 949558-30-9
M. Wt: 279.46 g/mol
InChI Key: CEJMJIJJOSJRDO-UHFFFAOYSA-N
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Description

“4-Chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine” is a derivative of 1H-pyrazolo[3,4-b]pyridine . Pyrazolo[3,4-b]pyridines are a group of heterocyclic compounds that can present two isomeric structures: 1H- and 2H-isomers .


Synthesis Analysis

The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives has been reported in various studies . The methods for the synthesis are systematized according to the method to assemble the pyrazolopyridine system .


Molecular Structure Analysis

The molecular structure of 1H-pyrazolo[3,4-b]pyridine derivatives, including “this compound”, is characterized by the fusion of a pyrazole and a pyridine ring .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives have been extensively studied .

Scientific Research Applications

Synthesis and Functionalisation

4-Chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine plays a crucial role in the synthesis of novel heterocyclic compounds. Lavecchia, Berteina-Raboin, and Guillaumet (2004) have highlighted a route to synthesize novel 3-iodo-1H-pyrazolo[3,4-b]pyridines. This involves iododediazonation of 3-amino-1H-pyrazolo[3,4-b]pyridines, which are obtained through copper-catalysed cyclisation. They also describe efficient coupling reactions from these 3-iodo derivatives with various reagents, in line with Suzuki, Heck, Stille, and Sonogashira conditions (Lavecchia, Berteina‐Raboin, & Guillaumet, 2004).

Biomedical Applications

Donaires-Arias et al. (2022) have conducted a comprehensive review on pyrazolo[3,4-b]pyridines, including this compound. Their review covers the synthesis methods used for these compounds, starting from both preformed pyrazoles or pyridines, and the diverse biomedical applications associated with them. This group of heterocyclic compounds, which exhibit two possible tautomeric forms, have more than 300,000 variants described in the literature, including in over 2400 patents (Donaire-Arias et al., 2022).

Biological Activity and Pharmaceutical Synthesis

Sanghvi et al. (1989) synthesized a series of C-4 substituted pyrazolo[3,4-b]pyridine nucleosides, including variants with 4-chloro-1H-pyrazolo[3,4-b]pyridine. These nucleosides were evaluated for their biological activity, including cytotoxicity against various viruses and tumor cells in culture. This research demonstrates the potential pharmaceutical applications of these compounds (Sanghvi, Larson, Willis, Robins, & Revankar, 1989).

Novel Synthesis Methods

Li Zhen-hua (2011) described a novel iodine-catalysed synthesis method for pyrazolo[3,4-b]pyridine derivatives. This method emphasizes the potential of this compound in developing new synthetic pathways for heterocyclic compounds (Li Zhen-hua, 2011).

properties

IUPAC Name

4-chloro-3-iodo-2H-pyrazolo[3,4-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClIN3/c7-3-1-2-9-6-4(3)5(8)10-11-6/h1-2H,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEJMJIJJOSJRDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=C(NN=C2N=C1)I)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClIN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80736638
Record name 4-Chloro-3-iodo-2H-pyrazolo[3,4-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80736638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

949558-30-9
Record name 4-Chloro-3-iodo-2H-pyrazolo[3,4-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80736638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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